![molecular formula C15H17N5O3 B2634571 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea CAS No. 1396889-39-6](/img/structure/B2634571.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound was first synthesized by Bayer AG in 1998 and has since been extensively researched for its anti-tumor and anti-angiogenic properties.
Aplicaciones Científicas De Investigación
Preparation and Antioxidant Activity
The compound has been involved in research focusing on the preparation and characterization of derivatives with antioxidant properties. A specific study detailed the synthesis of a coumarin derivative in a dioxin-ethanol medium, exhibiting significant antioxidant activities compared to standard antioxidants like vitamin C. The research emphasized the compound's potential in scavenging activity against stable radicals, showcasing its efficacy in biological systems (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Anticancer Activity
The compound's derivatives have been utilized in synthesizing new compounds with promising anticancer activities. One such study synthesized new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives, which demonstrated moderate to high activities against hepatitis B virus (HBV), indicating its potential in antiviral and anticancer therapeutics (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Cytotoxic Heterocyclic Compounds Synthesis
The compound has been instrumental in the synthesis of new cytotoxic heterocyclic compounds. Research in this area focused on preparing derivatives bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents, showing significant growth inhibitory effects toward certain cell lines, offering insights into its role in developing new anticancer agents (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Studies have been conducted on the synthesis of Pyrazolo[3,4-d]pyrimidin-4-one derivatives with notable antitumor activities. Such research demonstrates the compound's potential in the pharmaceutical industry, particularly in the development of new therapeutics against specific cancer cell lines (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-20(2)14-16-8-11(9-17-14)19-15(21)18-10-3-4-12-13(7-10)23-6-5-22-12/h3-4,7-9H,5-6H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLHBALUNHMYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.